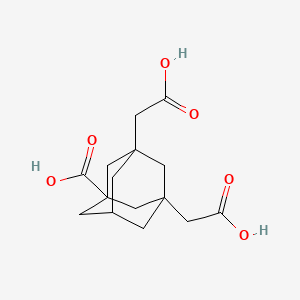

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid

CAS No.: 1338494-79-3

Cat. No.: VC2934813

Molecular Formula: C15H20O6

Molecular Weight: 296.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338494-79-3 |

|---|---|

| Molecular Formula | C15H20O6 |

| Molecular Weight | 296.31 g/mol |

| IUPAC Name | 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) |

| Standard InChI Key | NYOPXQUPXOFJMI-UHFFFAOYSA-N |

| SMILES | C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O |

| Canonical SMILES | C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O |

Introduction

Structural Characteristics

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid possesses a distinctive chemical structure built around an adamantane framework. Adamantane, a diamondoid hydrocarbon, provides a rigid, cage-like backbone that imparts remarkable stability to the compound. The structural configuration includes carboxymethyl groups positioned at the 3 and 5 positions of the adamantane framework, with an additional carboxylic acid group at position 1. This arrangement of functional groups creates a unique spatial orientation that contributes to the compound's chemical behavior and reactivity patterns.

Molecular Framework

The adamantane core consists of a rigid tricyclic structure resembling a fragment of the diamond lattice. This rigid framework provides exceptional stability and a well-defined three-dimensional geometry. The positioning of the carboxymethyl groups and the carboxylic acid moiety creates a molecule with multiple reactive sites that can participate in various chemical reactions and interactions with biological systems.

Key Functional Groups

The compound contains three carboxylic acid groups: one directly attached to the adamantane core at position 1, and two others connected via methylene bridges at positions 3 and 5. These carboxylic acid groups serve as important reactive centers, enabling the compound to participate in acid-base reactions, esterification, and complex formation with metal ions. The presence of these multiple carboxylic acid groups also influences the compound's solubility, melting point, and other physicochemical properties.

Chemical Properties

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid exhibits chemical properties typical of polycarboxylic acids while also demonstrating unique characteristics attributed to its adamantane framework. Understanding these properties is essential for predicting its behavior in chemical reactions and evaluating its potential applications.

Physicochemical Properties

The compound is characterized by specific physicochemical properties that distinguish it from other carboxylic acids. The following table summarizes some of these key properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C15H20O6 | Contains 15 carbon atoms, 20 hydrogen atoms, and 6 oxygen atoms |

| Molecular Weight | 296.31 g/mol | Relatively high molecular weight compared to simple carboxylic acids |

| Physical State | Solid | At room temperature and standard pressure |

| Melting Point | Elevated | Due to strong intermolecular hydrogen bonding |

| Solubility | Moderate in polar solvents | Increased solubility in basic solutions due to deprotonation |

| pKa Values | Multiple | Representing the three carboxylic acid groups |

Acid-Base Behavior

As a tricarboxylic acid, 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid can undergo sequential deprotonation depending on the pH of the solution. This stepwise dissociation influences its behavior in solution and its interactions with other chemical species. The compound can form various salts with metal ions, creating coordination complexes that may exhibit interesting structural and functional properties.

Synthesis Methods

The synthesis of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid involves sophisticated organic chemistry techniques focused on the functionalization of adamantane derivatives. Multiple synthetic routes have been developed, each with specific advantages and limitations.

Common Synthetic Approaches

Chemical Reactivity

The chemical reactivity of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid is largely determined by its carboxylic acid functionalities and the structural constraints imposed by the adamantane framework. This section explores the key reaction types and mechanisms associated with this compound.

Esterification Reactions

The carboxylic acid groups in 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid can undergo esterification reactions with alcohols to form the corresponding esters. These reactions typically require acidic catalysis or activation of the carboxylic acid groups. The formation of diesters of mixed carboxylic acids of the adamantane series has been reported in the literature, indicating the feasibility of such transformations . These esterification reactions can be utilized to modify the physical properties of the compound, such as solubility and melting point.

Coordination Chemistry

The presence of multiple carboxylic acid groups enables 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid to function as a chelating ligand in coordination chemistry. The compound can form complexes with various metal ions, potentially leading to the formation of coordination polymers or discrete metal complexes. The spatial arrangement of the carboxylic acid groups influences the coordination geometry and stability of these complexes.

Biochemical Properties

The biochemical properties of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid are of significant interest due to the potential biological activities associated with adamantane derivatives. These properties arise from the compound's ability to interact with biological systems through various mechanisms.

Interactions with Biological Systems

The compound's carboxylic acid groups can interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions may influence enzyme activity, protein folding, and other biological processes. The rigid adamantane core provides a stable scaffold that can facilitate binding to specific biological receptors or enzymes, potentially leading to biological effects.

Applications in Research

3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid has various potential applications in scientific research across multiple disciplines. Its unique structural and chemical properties make it valuable for diverse research purposes.

Materials Science

In materials science, the compound can serve as a building block for the synthesis of advanced materials with specific properties. The rigid adamantane core combined with the reactive carboxylic acid groups enables the construction of materials with defined three-dimensional structures. These materials may exhibit interesting mechanical, thermal, or optical properties, making them suitable for specialized applications.

Medicinal Chemistry

In medicinal chemistry, 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid and its derivatives may be investigated as potential pharmacophores or scaffold structures for drug development. The compound's structural rigidity and multiple functional groups provide opportunities for the design of molecules with specific binding properties to biological targets. Research on related adamantane derivatives has shown promising results in areas such as antiviral therapy and enzyme inhibition .

Industrial Applications

The industrial applications of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid extend beyond research laboratories to various industrial sectors where its unique properties can be leveraged for practical purposes.

Polymer Chemistry

In polymer chemistry, the compound can function as a monomer or cross-linking agent for the synthesis of specialized polymers. The multiple carboxylic acid groups enable the formation of polyesters or polyamides with distinct structural characteristics. These polymers may exhibit enhanced thermal stability, mechanical strength, or chemical resistance compared to conventional polymers.

Lubricant Additives

Diesters of adamantane carboxylic acids have been studied as potential additives for lubricants, where they can improve the thermal and oxidative stability of the formulation. Research on related compounds, such as diesters of mixed carboxylic acids of the adamantane series, has demonstrated their potential advantages over conventional adipic and sebacic diesters in terms of thermo-oxidative stability . Similar applications may be explored for derivatives of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid.

Comparative Analysis

A comparative analysis of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid with structurally related compounds provides insights into the structure-activity relationships and highlights the unique features of this compound.

Comparison with Other Adamantane Derivatives

The following table presents a comparison of 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid with other adamantane derivatives:

| Compound | Structure Characteristics | Key Properties | Potential Applications |

|---|---|---|---|

| 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid | Three carboxylic acid groups, two as carboxymethyl substituents | Multiple acid-base reactions, chelating ability | Materials science, medicinal chemistry |

| 1-Adamantanecarboxylic acid | Single carboxylic acid group at position 1 | Simpler structure, reduced functionality | Pharmaceutical intermediates |

| 5,7-R-3-carboxy-1-adamantylacetic acid diesters | Diester functionality, varied substituents | Modified solubility, thermal properties | Lubricant additives, plasticizers |

| Adamantane-1,3-dicarboxylic acid | Two carboxylic acid groups directly attached to adamantane core | Different spatial arrangement of acid groups | Polymer synthesis, coordination chemistry |

Structure-Activity Relationships

Studies on related adamantane derivatives have explored structure-activity relationships to understand how structural modifications affect chemical reactivity and biological activity. For example, research on ozonide carboxylic acids derived from adamantane has demonstrated that the positioning of functional groups can significantly influence biological activity . Similar principles may apply to 3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid, where the specific arrangement of carboxylic acid groups likely influences its chemical behavior and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume